molecular formula C22H25N3O2 B4653806 N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4653806
M. Wt: 363.5 g/mol
InChI Key: FUUUQJBEDZJIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 2-(dimethylamino)ethyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to modulation of their activity.

    Pathways Involved: It can inhibit topoisomerases, enzymes involved in DNA replication, and transcription, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with neurotransmitter receptors, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A DNA-intercalating agent with similar structural features and biological activity.

    2-(dimethylamino)ethyl methacrylate: A compound used in polymer synthesis with a similar dimethylaminoethyl side chain.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, ethoxyphenyl group, and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-4-27-21-12-8-6-10-17(21)20-15-18(22(26)23-13-14-25(2)3)16-9-5-7-11-19(16)24-20/h5-12,15H,4,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUUQJBEDZJIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.